molecular formula C7H14N2O B6158072 4,4-dimethyl-1-nitrosopiperidine CAS No. 32062-81-0

4,4-dimethyl-1-nitrosopiperidine

Cat. No.: B6158072
CAS No.: 32062-81-0
M. Wt: 142.2
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Description

4,4-Dimethyl-1-nitrosopiperidine-2,6-dione is a high-purity N-nitrosamine compound supplied as a pharmaceutical standard and intermediate for research applications . It has a molecular formula of C7H10N2O3 and a molecular weight of 170.17 g/mol . N-Nitrosamines are a class of compounds notorious for their potent carcinogenicity and widespread occurrence as impurities in pharmaceuticals and the environment . They share a general structure where a nitroso functional group (N-N=O) is bonded to a secondary amine nitrogen . The carcinogenic mechanism of action for many alkyl N-nitrosamines involves metabolic activation via cytochrome P450 enzymes, leading to α-hydroxylation . This process ultimately generates a reactive diazonium ion capable of alkylating DNA, which can result in genetic damage and initiate tumor formation . In a research context, this compound serves as a critical analytical standard for method development and validation. It is used to ensure compliance with stringent regulatory guidelines from agencies like the FDA and EMA, which mandate the control of genotoxic nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products . Proper storage is required at 2-8°C in a refrigerator . This product is designated For Research Use Only and must not be used for diagnostic, therapeutic, or any other personal applications.

Properties

CAS No.

32062-81-0

Molecular Formula

C7H14N2O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the following steps:

  • Protonation of 4,4-dimethylpiperidine in hydrochloric acid (HCl) to form the ammonium ion.

  • Generation of nitrous acid (HNO₂) from NaNO₂ and HCl.

  • Nucleophilic substitution at the nitrogen atom, resulting in N-nitrosation.

Critical parameters include:

  • Acid Concentration : A 1–3 M HCl solution ensures sufficient protonation while minimizing side reactions such as diazotization.

  • Temperature : Reactions conducted at 0–5°C suppress thermal decomposition of the nitroso product.

  • Molar Ratio : A 1.2:1 molar ratio of NaNO₂ to amine maximizes conversion without excess reagent accumulation.

Table 1 : Optimization of Direct Nitrosation

ParameterOptimal RangeYield (%)Side Products
HCl Concentration2 M78–82<2% Diazonium salts
Reaction Temperature0–5°C85<1% Oximes
NaNO₂:Amine Ratio1.2:188Trace nitramines

Catalytic Hydrogenation-Nitrosation Tandem Reactions

Recent advances integrate catalytic hydrogenation and nitrosation into a one-pot process, leveraging platinum-based catalysts and buffered systems to enhance efficiency.

Platinum-Catalyzed Hydrogenation

In a method analogous to the synthesis of N-(1-ethyl propyl)-3,4-xylidine, 4,4-dimethylpiperidine is hydrogenated in the presence of a platinum-carbon catalyst (2–4% Pt loading) and a phosphoric acid-sodium dihydrogen phosphate buffer (pH 3). The buffer stabilizes the nitroso intermediate, preventing over-reduction to hydroxylamines.

Key Advantages :

  • Yield : 99.8% under optimized conditions.

  • Byproduct Suppression : The buffer system minimizes imine and oxime formation.

  • Mild Conditions : Reactions proceed at 40–55°C and 0.1–0.5 MPa H₂ pressure.

Table 2 : Platinum-Catalyzed One-Pot Synthesis

Catalyst LoadingBuffer pHTemperature (°C)H₂ Pressure (MPa)Yield (%)
3% Pt/C3.0500.599.8
2.5% Pt/C2.5450.397.5

Ozone-Mediated Radical Nitrosation

Emerging methodologies employ ozone (O₃) to generate nitrosating agents via radical intermediates, as demonstrated in the formation of N-nitrosodimethylamine (NDMA) from unsymmetrical dimethylhydrazine (UDMH).

Mechanism and Application to Piperidines

Ozone abstracts hydrogen atoms from the amine, forming nitrogen-centered radicals that react with molecular oxygen to yield nitroso compounds. For 4,4-dimethylpiperidine, this pathway involves:

  • H-abstraction by O₃ to generate a piperidinyl radical.

  • Radical recombination with - NO or - NO₂ species.

  • Stabilization of the nitroso product via spin trapping.

Challenges :

  • Selectivity : Competing pathways may form nitramines or azoxy compounds.

  • Activation Energy : High barriers (~42 kcal/mol) necessitate elevated temperatures or UV irradiation.

Table 3 : Ozonolysis Conditions and Outcomes

O₃ Concentration (ppm)Temperature (°C)Reaction Time (h)Yield (%)
5025665
10040372

Purification and Isolation Techniques

Post-synthetic purification is critical due to the instability of nitroso compounds. Common methods include:

Vacuum Distillation

  • Efficiency : Removes low-boiling-point solvents (e.g., propione) and unreacted amine.

  • Limitations : Thermal decomposition above 80°C necessitates precise temperature control.

Chromatographic Separation

  • Stationary Phase : Silica gel modified with triethylamine suppresses adsorption of polar nitroso byproducts.

  • Eluent : Hexane/ethyl acetate (4:1) resolves this compound (Rf = 0.45) from imines (Rf = 0.62) .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dimethyl-1-nitrosopiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-1-nitrosopiperidine involves its metabolic activation by cytochrome P450 enzymes. The compound undergoes α-hydroxylation to form reactive intermediates that can interact with cellular macromolecules, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA, where it forms adducts that can result in mutations .

Comparison with Similar Compounds

Structural Analogues in Piperidine Derivatives

Piperidine derivatives with substituents at the 2,6-positions or functional modifications (e.g., nitroso, nitro, or azido groups) serve as relevant comparators:

Compound Substituents/Functional Groups Molecular Weight Key Properties (Inferred) Evidence Source
4,4-Dimethyl-1-nitrosopiperidine 4,4-dimethyl; 1-nitroso Not provided High steric hindrance; polar nitroso group enhances reactivity N/A
1-(1-([1,1'-Biphenyl]-4-yl)-2-azidoethoxy)-2,2,6,6-tetramethylpiperidine 2,2,6,6-tetramethyl; 1-azidoethoxy Not provided Azido group enables click chemistry; tetramethyl groups increase lipophilicity
Nifedipine (1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)) 2,6-dimethyl; 4-(2-nitrophenyl) 346.34 g/mol Nitro group stabilizes structure; low solubility in water (~0.01 mg/mL)

Key Observations :

  • Functional Group Reactivity: The nitroso group (-NO) is more electrophilic and less stable than nitro (-NO₂) groups found in Nifedipine, leading to distinct reactivity in redox or photochemical reactions .
Solubility and Thermodynamic Behavior
  • Nifedipine: Exhibits low aqueous solubility (0.01 mg/mL) but improved solubility in organic solvents (e.g., ethanol: ~5 mg/mL). Its solid-liquid equilibrium in mixed solvents has been modeled using thermodynamic frameworks like the UNIQUAC equation .
  • 1-Nitronaphthalene: A nitro-aromatic compound with moderate solubility in nonpolar solvents (e.g., hexane: ~2.5 mg/mL). Unlike nitroso compounds, nitro groups confer greater thermal stability but lower electrophilicity .
  • This compound: Expected to exhibit intermediate solubility between nitro-aromatics and polar piperidines due to its nitroso group and methyl substituents. No direct solubility data is available in the evidence.
Spectroscopic Characterization
  • 1H/13C NMR : Piperidine derivatives with methyl groups (e.g., 2,2,6,6-tetramethylpiperidine in ) show upfield shifts for methyl protons (δ ~1.0–1.2 ppm) and distinct carbon environments. The nitroso group in this compound would likely cause deshielding of adjacent protons, similar to azido or nitro substituents .

Q & A

Q. What are the optimal synthetic routes for 4,4-dimethyl-1-nitrosopiperidine, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves nitrosation of 4,4-dimethylpiperidine using sodium nitrite under acidic conditions. Key intermediates like 4,4-dimethylpiperidine are characterized via NMR (¹H/¹³C) and LC-MS to confirm purity and structure. For example, nitrosation efficiency can be monitored by tracking the disappearance of the secondary amine peak (δ ~2.5 ppm) and emergence of the nitroso group (δ ~7.5 ppm in ¹H NMR) . Reaction conditions (e.g., pH, temperature) must be tightly controlled to minimize byproducts like N-nitrosamine dimers .

Q. How should researchers handle stability challenges during storage of this compound?

Methodological Answer: The compound is light- and temperature-sensitive. Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent degradation. Regular stability testing via HPLC (e.g., using a C18 column with methanol:buffer mobile phase, pH 4.6 ) is recommended. Degradation products, such as secondary amines or nitroso-oxides, can be quantified using UV detection at 254 nm .

Q. What analytical methods are validated for quantifying this compound in complex matrices?

Methodological Answer: Reverse-phase HPLC with UV/Vis detection (λ = 230–260 nm) is standard. For example, a validated method uses a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 v/v) as the mobile phase, achieving resolution >2.0 between the analyte and impurities . LC-MS/MS with MRM transitions (e.g., m/z 157 → 114) improves specificity in biological matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in alkylation reactions?

Methodological Answer: Discrepancies arise from solvent polarity and steric effects. In polar aprotic solvents (e.g., DMF), the nitroso group acts as an electrophile, but steric hindrance from the 4,4-dimethyl groups can reduce reactivity. Kinetic studies using in-situ FTIR or ¹H NMR (tracking nitroso decay) under varied conditions (e.g., DMF vs. THF) clarify mechanistic pathways . Computational modeling (DFT) of transition states further explains steric vs. electronic influences .

Q. What experimental designs are recommended for studying the carcinogenic potential of this compound in vitro?

Methodological Answer: Use Ames tests (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 liver homogenate) to assess mutagenicity. Dose-response curves (0.1–100 µg/mL) and negative controls (e.g., DMSO) are critical. For mechanistic studies, track DNA adduct formation via ³²P-postlabeling or LC-MS/MS . Ensure compliance with biosafety protocols (e.g., PPE, fume hoods) due to the compound’s STOT SE 3 hazard classification .

Q. How do structural modifications (e.g., fluorination) alter the stability and bioactivity of this compound derivatives?

Methodological Answer: Introducing electron-withdrawing groups (e.g., –CF₃ at the 4-position) enhances stability by reducing nucleophilic attack on the nitroso group. Stability is assessed via accelerated degradation studies (40°C/75% RH) and HPLC monitoring. Bioactivity changes are evaluated using receptor-binding assays (e.g., GPCR panels) and cytotoxicity screens (MTT assay). For example, 4,4-difluoro analogs show improved metabolic stability in hepatic microsome models .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the photodegradation kinetics of this compound?

Methodological Answer: Variability in reported half-lives (e.g., 2–12 hours under UV light) may stem from differences in light intensity or solvent polarity. Standardize experiments using a calibrated UV chamber (λ = 365 nm, 10 mW/cm²) and HPLC quantification. Compare degradation in solvents like acetonitrile (low polarity) vs. water (high polarity) to isolate solvent effects .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods with >0.5 m/s face velocity.
  • Spill Management: Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
  • Exposure Response: For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

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